molecular formula C15H16N2O B1667027 Ameltolide CAS No. 787-93-9

Ameltolide

Cat. No. B1667027
CAS RN: 787-93-9
M. Wt: 240.3 g/mol
InChI Key: HZIWGOAXOBPQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ameltolide is a 4-aminobenzamide derivative and is an experimental anticonvulsant agent . It has shown effectiveness in inhibiting seizures in animal models . It is non-toxic at dosing levels and no undesirable side effects are attributable to its application .


Molecular Structure Analysis

Molecular docking studies have been conducted on Ameltolide . The chemical structures of all compounds related to Ameltolide were built using the program HyperChem and conformational studies were performed with a semiempirical method followed by the PM3 method .

Scientific Research Applications

Anticonvulsant Properties

Ameltolide has been extensively studied for its anticonvulsant properties. Research demonstrates its effectiveness in controlling seizures. It shows a phenytoin-like anticonvulsant profile in vitro and is potent in controlling seizures in animal models. This effectiveness is attributed to its interaction with neuronal voltage-dependent sodium channels, which is a common mechanism in many antiepileptic drugs (Leander et al., 1992). Additionally, analogues of ameltolide have been studied for their anticonvulsant potential, further confirming the significance of ameltolide in this field (Vamecq et al., 1998).

Pharmacokinetics and Metabolism

Studies have also focused on the pharmacokinetics and metabolism of ameltolide. This includes understanding the relationship between dosage, plasma and brain concentrations, and its pharmacological effects. These studies are crucial in determining the therapeutic window and safety profile of the drug (Leander, 1992).

Use in Combination Therapies

Research indicates that ameltolide can be safely used in combination with other standard antiepileptic drugs (AEDs) like phenytoin, carbamazepine, and valproate. Such studies are important for understanding drug interactions and ensuring effective combination therapies for epilepsy (Leander, 1992).

Veterinary Applications

Ameltolide has been evaluated as a potential therapy for canine epilepsy. This indicates its broader application beyond human medicine and underscores its potential in veterinary pharmacology (Territo et al., 2008).

Molecular Studies

Molecular docking and dynamics simulation studies have been conducted to understand the interaction of ameltolide and its analogues with sodium channels. This research helps in elucidating the molecular basis of its anticonvulsant action and guiding the development of new therapeutic agents (Iman et al., 2015).

properties

IUPAC Name

4-amino-N-(2,6-dimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-4-3-5-11(2)14(10)17-15(18)12-6-8-13(16)9-7-12/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIWGOAXOBPQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052860
Record name Ameltolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ameltolide

CAS RN

787-93-9
Record name Ameltolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=787-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ameltolide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000787939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ameltolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-N-(2,6-dimethylphenyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMELTOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F83240ZOVE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 5.0 g of 4-nitro-N-(2,6-dimethylphenyl) benzamide in 250 ml of ethanol was added to a Paar hydrogenation bottle along with 250 mg of 5% palladium on carbon. The mixture was subjected to low pressure hydrogenation (45 psi) for three hours. The mixture was filtered through celite and the filtrate was evaporated in vacuo. The resulting residue was purified by (crystallization from benzene-petroleum ether) [column chromatography over silica gel using a step-wise solvent gradient of petroleum ether and diethyl ether] to provide 2.2 g of the desired title product, m.p. 212°-215° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Oxalyl chloride (1.9 mL, 22 mmol) was added dropwise to a solution of DMF (1.7 mL, 22 mmol) and DCM (22 mL) that was kept at 0° C. The resulting foamy white suspension was stirred for 30 min and allowed to warm to room temperature, then cooled again to 0° C. 4-Aminobenzoic acid (1.50 g, 10.9 mmol) was added and the reaction mixture was stirred at room temperature for 1 h. The flask was again cooled to 0° C. and DCM (11 mL) and pyridine (2.6 mL, 33 mmol) were added. Stirring was continued for 50 min and 2,6-dimethyl-phenylamine (1.33 g, 10.9 mmol) was then added. The reaction mixture was stirred at room temperature for 1.5 h and concentrated to dryness. The residue was dissolved in ethanol (30 mL) and 1,2-ethylenediamine (3.3 mL, 49 mmol) was added. The reaction mixture was heated at reflux for 2 h, allowed to cool to room temperature, stirred for 2 d, and concentrated. Water (50 mL) was added to the residue and the precipitate was collected, rinsed well with water, and dried to yield the titled compound (1.904 g, 70% yield). MS (ESI/Cl): mass calcd. for C15H16N2O, 240.1; m/z found, 241.1 [M+H]+. 1H NMR (400 MHz, CD3OD): 7.76 (d, J=8.8 Hz, 2H), 7.10 (s, 3H), 6.72 (d, J=8.8 Hz, 2H), 2.24 (s, 6H).
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
1.33 g
Type
reactant
Reaction Step Three
Quantity
3.3 mL
Type
reactant
Reaction Step Four
Quantity
2.6 mL
Type
reactant
Reaction Step Five
Name
Quantity
11 mL
Type
solvent
Reaction Step Five
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ameltolide
Reactant of Route 2
Reactant of Route 2
Ameltolide
Reactant of Route 3
Reactant of Route 3
Ameltolide
Reactant of Route 4
Reactant of Route 4
Ameltolide
Reactant of Route 5
Reactant of Route 5
Ameltolide
Reactant of Route 6
Reactant of Route 6
Ameltolide

Citations

For This Compound
264
Citations
J Vamecq, D Lambert, JH Poupaert… - Journal of medicinal …, 1998 - ACS Publications
… the antiepileptic activity of ameltolide largely documented in … is given by the IC 50 we recorded for ameltolide (0.9 μM), a … reported in rats dosed orally with ameltolide (50 mg/kg) brain …
Number of citations: 64 pubs.acs.org
DW Robertson, EE Beedle, JH Krushinski… - Journal of medicinal …, 1991 - ACS Publications
… ameltolide as anticonvulsants. After oral administration to mice, the MES EDgo values of ameltolide… dramatically decrease the anticonvulsant potency of ameltolide. This rank order of …
Number of citations: 7 pubs.acs.org
M Iman, A Saadabadi… - Turkish Journal of …, 2015 - journals.tubitak.gov.tr
Fifteen compounds related to ameltolide with sodium channel inhibitory activity were subjected to a molecular docking study. The chemical structures of all compounds were built using …
Number of citations: 31 journals.tubitak.gov.tr
GL Higdon, ER McKinley, JK Markham - Teratology, 1991 - Wiley Online Library
Ameltolide, a novel anticonvulsant agent, has been shown in animal models to be effective in controlling seizures. The developmental toxicity of ameltolide was evaluated in two species…
Number of citations: 3 onlinelibrary.wiley.com
JD Leander - Epilepsia, 1992 - Wiley Online Library
… Fluoxetine produced a dose-related shift of the ameltolide dose-response curve to the right. The ED50 values (95% CI) for ameltolide plus fluoxetine vehicle and ameltolide in …
Number of citations: 112 onlinelibrary.wiley.com
AE Philip, JH Poupaert, G Chevé, G Muccioli… - Medicinal Chemistry …, 2007 - Springer
Ameltolide shares with phenytoin and carbamazepine a common mode of action involving interaction with central voltage-dependent sodium channels. Ameltolide and structurally …
Number of citations: 7 link.springer.com
JD Leander - Epilepsia, 1992 - Wiley Online Library
Summary: The newly characterized anticonvulsant ameltolide … In combination with either PHT or CBZ, ameltolide produced … When VPA and ameltolide were combined, the effects were …
Number of citations: 5 onlinelibrary.wiley.com
O Diouf, M Bourhim, DM Lambert, JH Poupaert… - Biomedicine & …, 1997 - Elsevier
… ameltolide to the 2-ethylphenyl counterpart succeeds in maintaining the conformational low energy presentation adopted by ameltolide… pharmacophore platform as potent as ameltolide. …
Number of citations: 19 www.sciencedirect.com
PR Territo, HE Shannon, K Newhall… - Journal of veterinary …, 2008 - Wiley Online Library
… five different oral doses of ameltolide and clinical scoring of … Plasma ameltolide concentrations were determined at the … determined to best fit the ameltolide pharmacokinetics. An effect …
Number of citations: 4 onlinelibrary.wiley.com
JD Leander, CJ Parli, B Potts, D Lodge - Epilepsia, 1992 - Wiley Online Library
… Ameltolide plasma concentrations in both mice and rats were linearly related to … of ameltolide were highly correlated with plasma concentrations and the doses administered. Ameltolide …
Number of citations: 2 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.